Molecular Class Differentiation: Small-Molecule PPI Inhibitor versus Monoclonal Antibody Therapeutic
IFN alpha-IFNAR-IN-1 belongs to the small-molecule protein-protein interaction (PPI) inhibitor class (MW: 279.4 Da for free base; 315.86 Da for HCl salt), discovered via structure-based virtual screening of the IFN-α/IFNAR binding interface [1]. This contrasts with the monoclonal antibody comparator anifrolumab (IgG1 κ, MW: ~150 kDa), which binds the IFNAR1 subunit and induces receptor internalization [2]. The molecular weight differential (approximately 500-fold) confers fundamentally different physicochemical and experimental handling profiles, relevant for experimental design where cellular permeability, reversible washout kinetics, and formulation flexibility are critical selection criteria [1].
| Evidence Dimension | Molecular class and mechanism of action |
|---|---|
| Target Compound Data | Small-molecule PPI inhibitor; binds IFN-α directly (Kd = 4 μM); nonpeptidic; MW: 279.4 Da (free base), 315.86 Da (HCl salt) |
| Comparator Or Baseline | Anifrolumab: monoclonal antibody (IgG1 κ, ~150 kDa); binds IFNAR1; induces receptor internalization; effector-null Fc region |
| Quantified Difference | Molecular weight ratio ~1:500; direct cytokine binding (IFN alpha-IFNAR-IN-1) versus receptor subunit binding with internalization (anifrolumab) |
| Conditions | In vitro binding assays; cellular functional assays |
Why This Matters
The small-molecule scaffold enables experimental protocols requiring rapid cellular washout, intracellular target access, or chemical modification for probe development, which antibody-based reagents cannot support.
- [1] Geppert T, Bauer S, Hiss JA, et al. Immunosuppressive small molecule discovered by structure-based virtual screening for inhibitors of protein-protein interactions. Angew Chem Int Ed Engl. 2012 Jan 2;51(1):258-61. View Source
- [2] Riggs JM, Hanna RN, Rajan B, et al. Characterisation of anifrolumab, a fully human anti-interferon receptor antagonist antibody for the treatment of systemic lupus erythematosus. Lupus Sci Med. 2018 Apr 5;5(1):e000261. View Source
